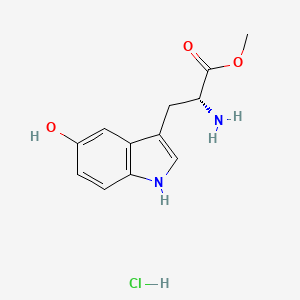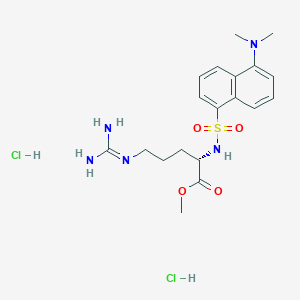
Dansylarginine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansylarginine methyl ester is a chemical compound known for its fluorescent properties. It is often used in biochemical and medical research due to its ability to bind to specific proteins and enzymes, making it useful for studying various biological processes. The compound is a derivative of arginine, an amino acid, and contains a dansyl group, which is responsible for its fluorescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dansylarginine methyl ester typically involves the esterification of arginine with methanol in the presence of a catalyst. One common method is the reaction of arginine with methanol and trimethylchlorosilane at room temperature, which yields the methyl ester hydrochloride . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dansylarginine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield arginine and methanol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dansyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Arginine and methanol.
Reduction: Dansylarginine alcohol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Dansylarginine methyl ester has a wide range of applications in scientific research:
Biochemistry: Used as a fluorescent probe to study protein-ligand interactions and enzyme activities.
Medicine: Employed in diagnostic assays to detect specific proteins or enzymes in biological samples.
Chemistry: Utilized in the synthesis of other fluorescent compounds and as a reagent in various chemical reactions.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mecanismo De Acción
The mechanism of action of dansylarginine methyl ester involves its binding to specific proteins or enzymes. The dansyl group, due to its fluorescent properties, allows researchers to track and study these interactions. The compound can act as a substrate for enzymes such as trypsin, which hydrolyzes the ester bond, releasing the fluorescent dansyl group . This property is particularly useful in enzymatic assays and studies of protein function.
Comparación Con Compuestos Similares
Similar Compounds
Dansyl-L-arginine: Similar in structure but lacks the methyl ester group.
Dansyl-D-arginine methyl ester: The D-isomer of dansylarginine methyl ester, which has different stereochemistry.
Dansyl-L-lysine methyl ester: Another fluorescent compound with a similar structure but derived from lysine instead of arginine.
Uniqueness
This compound is unique due to its combination of the dansyl fluorescent group and the arginine amino acid. This combination allows it to specifically interact with certain proteins and enzymes, making it a valuable tool in biochemical and medical research. Its fluorescent properties also make it highly useful for imaging and diagnostic applications.
Propiedades
Número CAS |
55380-65-9 |
|---|---|
Fórmula molecular |
C19H29Cl2N5O4S |
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
methyl (2S)-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoate;dihydrochloride |
InChI |
InChI=1S/C19H27N5O4S.2ClH/c1-24(2)16-10-4-8-14-13(16)7-5-11-17(14)29(26,27)23-15(18(25)28-3)9-6-12-22-19(20)21;;/h4-5,7-8,10-11,15,23H,6,9,12H2,1-3H3,(H4,20,21,22);2*1H/t15-;;/m0../s1 |
Clave InChI |
WBWHNIFOKSPDIW-CKUXDGONSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl.Cl |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


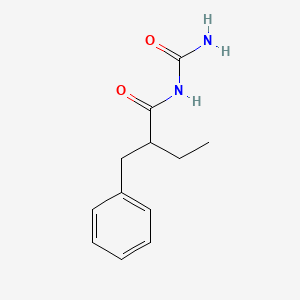
![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
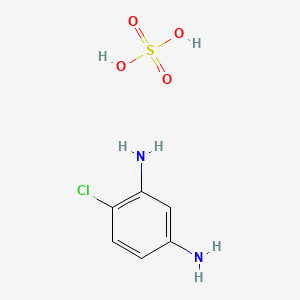
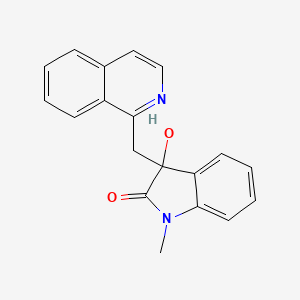
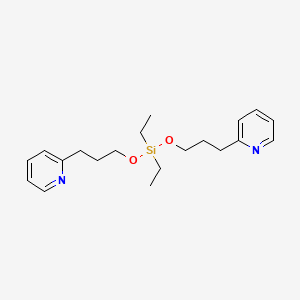
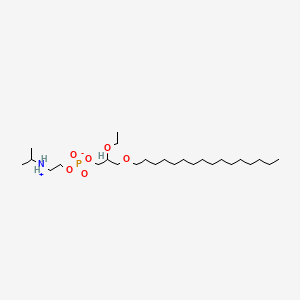
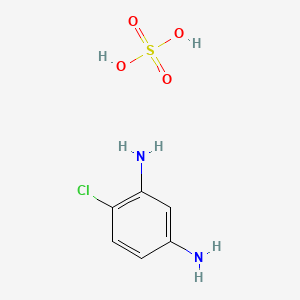
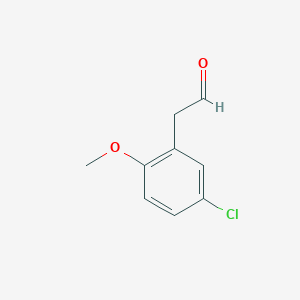
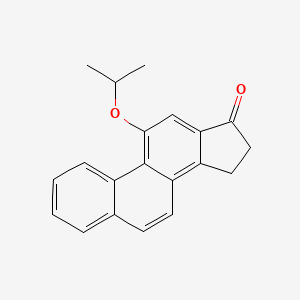
![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
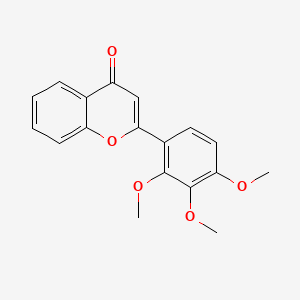
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
